N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Medicinal Chemistry Lipophilicity Drug-likeness

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7) is a synthetic small-molecule carboxamide (MW = 334.32 g/mol) featuring a pyridine core functionalized with a 2,6-difluorobenzyl amide and a tetrahydrofuran-3-yloxy ether. Computed physicochemical properties—including a moderate lipophilicity (XLogP3 = 2.2), one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds—suggest it occupies oral druggable chemical space but with distinct conformational and electronic features compared to its non-fluorinated or monohalogenated structural analogs.

Molecular Formula C17H16F2N2O3
Molecular Weight 334.323
CAS No. 1903011-93-7
Cat. No. B2482073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS1903011-93-7
Molecular FormulaC17H16F2N2O3
Molecular Weight334.323
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C17H16F2N2O3/c18-14-2-1-3-15(19)13(14)9-21-17(22)11-4-6-20-16(8-11)24-12-5-7-23-10-12/h1-4,6,8,12H,5,7,9-10H2,(H,21,22)
InChIKeyIKQZVSYDTTVJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7): Core Physicochemical & Structural Baseline for Sourcing Decisions


N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7) is a synthetic small-molecule carboxamide (MW = 334.32 g/mol) featuring a pyridine core functionalized with a 2,6-difluorobenzyl amide and a tetrahydrofuran-3-yloxy ether [1]. Computed physicochemical properties—including a moderate lipophilicity (XLogP3 = 2.2), one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds—suggest it occupies oral druggable chemical space but with distinct conformational and electronic features compared to its non-fluorinated or monohalogenated structural analogs [1]. This compound is supplied primarily as a research-grade building block for medicinal chemistry, and its IUPAC-compliant nomenclature is verified by multiple authoritative databases [1].

Why In-Class Substitution of N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7) Is Not Trivial


While the 2-(oxolan-3-yloxy)pyridine-4-carboxamide scaffold is shared across a family of analogs, the specific 2,6-difluorobenzyl substituent in this compound uniquely modulates steric bulk, hydrogen-bonding capacity, and aryl electronics relative to comparators bearing cyclohexyl, pyridyl, or methoxyphenyl groups [1]. These molecular differences can translate into divergent target-binding kinetics, metabolic profiles, and solubility characteristics. Simply sourcing a 'pyridine-carboxamide' or 'oxolane-containing' analog without verifying substitution pattern risks introducing uncontrolled variables—particularly in structure–activity relationship (SAR) campaigns where subtle fluorine substitutions are known to dramatically alter potency, selectivity, and pharmacokinetics .

Quantitative Differentiation Evidence for N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7)


Physicochemical Property Differentiation vs. Unsubstituted Pyridine-Carboxamide Core

The target compound exhibits a computed lipophilicity (XLogP3 = 2.2) that is significantly higher than the unsubstituted 2-(oxolan-3-yloxy)pyridine-4-carboxamide core (XLogP3 = 0.56) but lower than N-cyclohexyl analogs, suggesting a balanced LogP profile for membrane permeability while maintaining aqueous solubility [1]. The presence of two ortho-fluorine atoms on the benzyl ring increases molecular weight by approximately 126 Da relative to the core scaffold and introduces unique electronic effects (inductive withdrawal) not present in the unsubstituted version [1][2].

Medicinal Chemistry Lipophilicity Drug-likeness SAR

Hydrogen-Bond Donor/Acceptor Profile Divergence from N-Cyclohexyl Analog

The target compound possesses one hydrogen bond donor (amide N-H) and six hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, oxolane oxygen, and two aryl fluorine atoms) [1]. In contrast, the N-cyclohexyl analog (N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide) lacks the aryl fluorine H-bond acceptors and replaces the benzyl amide with a cyclohexyl amide, resulting in a different H-bond acceptor count and spatial distribution . This differential H-bond signature is critical for selective protein–ligand recognition, as fluorine can engage in orthogonal multipolar interactions with backbone carbonyls and side-chain residues [2].

Hydrogen Bonding Molecular Recognition Drug Design Selectivity

Molecular Weight and Rotatable Bond Differentiation vs. 2-(Oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide

With a molecular weight of 334.32 g/mol and five rotatable bonds, the target compound is heavier and more flexible than the 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide comparator (estimated MW ~299 g/mol, ~4 rotatable bonds) [1]. The 2,6-difluorobenzyl group adds approximately 35 Da and introduces an additional rotatable bond (benzyl methylene-to-amide linkage), which can affect conformational entropy upon binding and passive membrane permeability [1]. While both compounds occupy 'lead-like' chemical space (MW < 350), the higher MW of the target compound may reduce cell permeability, requiring explicit measurement before in-cell target engagement is assumed.

Molecular Weight Permeability Drug-likeness Fragment-Based Drug Design

Lipophilic Ligand Efficiency (LLE) Differentiation Potential

While direct target-binding data are not publicly available for this compound, the computed physicochemical profile (XLogP3 = 2.2, MW = 334.32) yields a theoretical maximum Lipophilic Ligand Efficiency (LLE) if potency data become available [1]. In contrast, the unsubstituted core scaffold (XLogP3 = 0.56, MW = 208.21) and the N-cyclohexyl analog (estimated XLogP3 ≈ 3.0, MW ≈ 330) occupy different property spaces, implying that any measured IC50 or Ki values for the 2,6-difluorobenzyl compound cannot be extrapolated to these analogs. The 2,6-difluorobenzyl motif is known in medicinal chemistry to enhance metabolic stability and target affinity through orthogonal dipolar interactions, further underscoring the uniqueness of this compound.

Lipophilic Efficiency Drug Optimization Selectivity Safety Margins

Research Application Scenarios for N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1903011-93-7)


Fragment-to-Lead Medicinal Chemistry: Late-Stage SAR Exploration of the 2,6-Difluorobenzyl Amide Pharmacophore

Given the compound's defined substitution pattern and moderate MW, it is ideally suited as a late-stage intermediate for SAR studies exploring how ortho-fluorination on the benzyl ring modulates in vitro potency, selectivity, and ADME properties [1]. The unique H-bond acceptor profile (6 acceptors, including two aryl-F) enables systematic investigation of fluorine-mediated protein–ligand interactions—an approach widely validated in modern drug design [2].

Selectivity Profiling in Kinase or Epigenetic Target Panels

The 2-(oxolan-3-yloxy)pyridine-4-carboxamide scaffold has been cited in patent literature related to kinase inhibition and epigenetic modulation [1]. This specific 2,6-difluorobenzyl variant can serve as a high-quality probe in selectivity panels (e.g., 50-kinase panel), where differential inhibition relative to the N-cyclohexyl or N-pyridyl analogs provides direct evidence of the fluorine substitution's impact on target engagement.

Physicochemical Property Benchmarking and In Silico Model Validation

The computed XLogP3 of 2.2, MW of 334.32, and H-bond donor/acceptor counts make this compound a useful standard for calibrating in-house QSPR (Quantitative Structure–Property Relationship) models and chromatographic retention-time predictions . Its properties are distinct enough from the core scaffold (XLogP3 = 0.56) and N-cyclohexyl analog (XLogP3 ≈ 3.0) to stress-test predictive algorithms across a meaningful property range.

Chemical Biology Tool for Target Deconvolution via Affinity-Based Proteomics

The amide functionality and aryl fluorine atoms provide orthogonal reactivity handles (e.g., for biotin or fluorophore conjugation) while maintaining the intact 2,6-difluorobenzyl pharmacophore. This enables pull-down experiments or photoaffinity labeling studies where the probe's specificity can be benchmarked against the non-fluorinated core compound as a negative control.

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